Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
As drug development increasingly relies on complex peptidomimetics and functionalized heterocycles, the demand for highly specialized, orthogonally protected building blocks has surged. Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate (CAS: 155339-52-9) is a prime example of such a scaffold. Functioning as a differentially protected β -alanine derivative, it provides synthetic chemists with precise control over regioselectivity and sequential deprotection during multistep syntheses.
This whitepaper provides an authoritative, in-depth analysis of this compound, detailing its commercial landscape, physicochemical properties, synthetic methodologies, and its critical role in the synthesis of cyclic enaminones.
Chemical Identity and Commercial Landscape
Before deploying any building block in a complex synthesis, establishing its baseline properties and sourcing reliability is paramount. The compound features a methyl ester at the C-terminus and a tertiary amine at the N-terminus, protected by both a benzyl (Bn) and a tert-butoxycarbonyl (Boc) group.
Quantitative Data & Physicochemical Properties
| Property | Specification / Value |
| Chemical Name | Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate |
| CAS Registry Number | 155339-52-9 |
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| Typical Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, and DMF; Insoluble in water |
| Storage Conditions | 2–8 °C, desiccated (to prevent ester hydrolysis and Boc degradation) |
| Commercial Purity | ≥ 95% (HPLC/NMR) |
Supplier Landscape
Procurement of CAS 155339-52-9 is supported by several specialized chemical vendors catering to the medicinal chemistry sector. Notable suppliers include and , which typically provide the compound at >95% purity. Despite commercial availability, application scientists must implement rigorous in-house quality control (detailed in Section 4) to rule out trace impurities like unreacted benzaldehyde or des-Boc derivatives, which can poison downstream transition-metal catalysts.
Strategic Synthesis and Orthogonal Protection
For researchers opting to synthesize this building block in-house, the strategy relies on orthogonal protection . The causality behind choosing a Benzyl/Boc combination is rooted in their distinct cleavage conditions: the Boc group is acid-labile (e.g., TFA), the benzyl group is susceptible to hydrogenolysis (e.g., Pd/C, H₂), and the methyl ester is base-labile (saponification) or reactive toward organometallics.
Experimental Protocol: Two-Step Synthesis
Step 1: Reductive Amination Causality: We utilize reductive amination rather than direct alkylation with benzyl bromide to strictly prevent over-alkylation and quaternary ammonium salt formation.
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Dissolve β -alanine methyl ester hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
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Add triethylamine (1.1 eq) to liberate the free base, followed by benzaldehyde (1.0 eq).
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Stir for 2 hours at room temperature to allow imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The choice of NaBH(OAc)₃ over NaBH₄ prevents the premature reduction of the aldehyde before imine formation.
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Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), and concentrate to yield N-benzyl- β -alanine methyl ester.
Step 2: Boc Protection
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Dissolve the crude intermediate in DCM.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
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Stir at room temperature for 12 hours.
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Wash with 1M HCl, followed by brine. Dry over Na₂SO₄ and purify via flash chromatography (Hexanes/EtOAc) to isolate CAS 155339-52-9.
Figure 1: Two-step orthogonal protection synthesis of CAS 155339-52-9.
Advanced Application: Synthesis of Cyclic Enaminones
The most prominent literature application of CAS 155339-52-9 is its use as a precursor for 6- and 7-membered cyclic enaminones, which are critical scaffolds for indolizidine and quinolizidine alkaloids. As detailed by, this β -amino acid derivative undergoes a highly controlled transformation into a 2,3-dihydro-4-pyridone.
Mechanistic Workflow and Causality
The conversion relies on transforming the methyl ester into a reactive ynone, followed by a finely tuned intramolecular cyclization.
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Weinreb Amide Formation: The methyl ester is converted to a Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and isopropylmagnesium chloride. Causality: The Weinreb amide forms a stable chelate with incoming Grignard reagents, strictly preventing over-addition and halting the reaction at the ketone stage.
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Ynone Synthesis: Treatment with ethynylmagnesium bromide yields the Boc-protected amino ynone.
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Deprotection: The Boc group is removed using mild acidic conditions (TFA in DCM). Causality: Mild conditions are mandatory here; harsh acids would cause the degradation of the highly electrophilic ynone.
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Cyclization: Treatment with methanolic K₂CO₃ induces ring closure. Causality: Isotope labeling studies by Niphakis et al. revealed that this is not a simple 6-endo-dig cyclization. Instead, the methanol directly participates, converting the alkyne into an enol ether intermediate, thereby shifting the mechanism to a 6-endo-trig cyclization , which is kinetically much more favorable.
Figure 2: Synthetic workflow from CAS 155339-52-9 to cyclic enaminones.
Self-Validating Analytical Protocols
To ensure scientific integrity, any batch of Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate must be subjected to a self-validating analytical workflow before downstream use.
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¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by a distinct singlet at ~1.45 ppm integrating for 9H (the tert-butyl group) and a sharp singlet at ~3.65 ppm integrating for 3H (the methyl ester).
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Expert Insight: Because the tertiary carbamate restricts rotation around the C-N bond, the molecule exists as a mixture of rotamers at room temperature. You will observe broadening or distinct doubling of the benzylic CH₂ protons (~4.45 ppm) and the α / β methylene protons. This is a normal physical phenomenon, not an indicator of impurity. Variable-temperature (VT) NMR at 60 °C will coalesce these peaks into sharp singlets, validating the structure.
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LC-MS (ESI+): Expected mass is[M+H]⁺ = 294.1. A common self-validating fragmentation pattern in the mass spectrometer is the loss of the Boc group (-100 Da, loss of isobutylene and CO₂), yielding a strong base peak at m/z 194.1.
References
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Niphakis, M. J., Turunen, B. J., & Georg, G. I. (2010). Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. The Journal of Organic Chemistry, 75(20), 6793–6805.[Link]
